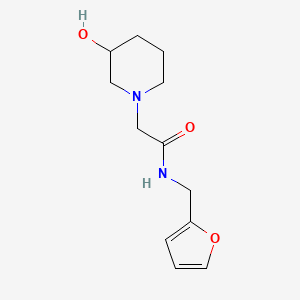

N-(furan-2-ylmethyl)-2-(3-hydroxypiperidin-1-yl)acetamide

描述

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2-(3-hydroxypiperidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c15-10-3-1-5-14(8-10)9-12(16)13-7-11-4-2-6-17-11/h2,4,6,10,15H,1,3,5,7-9H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPGHYIGEHSRRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)NCC2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(3-hydroxypiperidin-1-yl)acetamide typically involves the reaction of furan-2-carbaldehyde with 3-hydroxypiperidine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反应分析

Types of Reactions

N-(furan-2-ylmethyl)-2-(3-hydroxypiperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The hydroxyl group on the piperidine ring can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted piperidine derivatives.

科学研究应用

N-(furan-2-ylmethyl)-2-(3-hydroxypiperidin-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of N-(furan-2-ylmethyl)-2-(3-hydroxypiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Furan-2-ylmethyl and Acetamide Backbone

(a) N-(Furan-2-ylmethyl)acetamide (Compound 6, )

- Structure : Simplest analog lacking the 3-hydroxypiperidin-1-yl group.

- Synthesis : Synthesized via chemical acylation (acetic anhydride) or enzymatic methods (lipase-catalyzed), yielding 78% (chemical) and variable enzymatic conversions .

- Relevance : Serves as a model for studying enzymatic vs. chemical acylation efficiency.

(b) 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)-acetamide (Compound II, )

- Structure: Incorporates a cyano group and thiazolidinone ring.

- Activity : Exhibits selective antitumor activity against leukemia cell lines (CCRF-CEM, SR cells) with growth inhibition (GP 13.77–43.24%) .

- Key Difference: The thiazolidinone and cyano groups enhance cytotoxicity compared to the target compound’s hydroxypiperidine moiety.

(c) N-(Furan-2-ylmethyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide ()

- Structure: Quinoline-pyrrolidine substituent replaces hydroxypiperidine.

- Molecular Weight : 351.4 g/mol vs. target compound’s ~295.3 g/mol (estimated).

Analogs with Modified Aromatic/Substituent Groups

(a) N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide ()

- Structure : Bromophenyl group replaces hydroxypiperidine.

(b) TSH Receptor Agonists (Compounds 1–3, )

Analogs with Heterocyclic/Alicyclic Substituents

(a) N-(3-Hydroxypyridin-2-yl)acetamide ()

- Structure : Hydroxypyridine instead of hydroxypiperidine.

- Relevance: Illustrates how positional isomerism (hydroxy group on pyridine vs.

(b) 2-(3'-Dimethylphenyl-spirothiazolidin)-N-(furan-2-ylmethyl)acetamide ()

Pharmacological and Physicochemical Comparisons

Notable Trends:

- Hydroxypiperidine and hydroxypyridine groups may enhance solubility via hydrogen bonding compared to halogenated analogs.

常见问题

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-(3-hydroxypiperidin-1-yl)acetamide and its derivatives?

The synthesis typically involves multi-step reactions, starting with the coupling of furan-2-ylmethylamine with activated carbonyl intermediates. For example, derivatives like 2-cyano-substituted analogs are synthesized via nucleophilic substitution or condensation reactions using reagents such as chlorinated intermediates or sulfonyl derivatives (e.g., 2-cyano-N-(furan-2-ylmethyl)-3-sulfonylacrylamide). Microwave-assisted methods (e.g., for thiazolidinone derivatives) can enhance reaction efficiency . Key steps include:

- Amide bond formation : Use coupling agents like TBTU or DCC in dry solvents (e.g., DCM).

- Cyclization : For heterocyclic moieties (e.g., thiazolidinone rings), employ thiourea or thioglycolic acid under reflux.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. How is the structural integrity of this compound validated in academic research?

Structural characterization relies on:

- NMR spectroscopy : and NMR to confirm substituent positions, particularly the hydroxypiperidinyl and furan-methyl groups.

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray crystallography : For resolving stereochemistry, especially when chiral centers (e.g., 3-hydroxypiperidine) are present .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., CCRF-CEM, SR leukemia cells) to determine IC values. Derivatives of this compound showed selective cytotoxicity at µM ranges .

- Enzyme inhibition : Testing against targets like lipoxygenase or kinases using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How do computational studies enhance the understanding of its structure-activity relationships (SAR)?

- Density Functional Theory (DFT) : Used to calculate electron density distributions (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity. The hydroxypiperidine group’s electron-donating properties may enhance interactions with biological targets .

- Molecular docking : Simulations with proteins (e.g., DNA topoisomerases) identify key binding residues. The furan ring’s π-stacking potential and acetamide’s hydrogen-bonding capacity are critical .

Q. What strategies address contradictions in biological activity data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC values may arise from differences in MTT assay protocols .

- Metabolic stability testing : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts.

Q. How is stereochemistry optimized to improve therapeutic efficacy?

- Chiral resolution : Use chiral HPLC or asymmetric synthesis to isolate enantiomers. The (R)-configuration in analogs showed enhanced activity in kinase inhibition assays .

- Pharmacophore modeling : Identify 3D spatial requirements for target engagement. The 3-hydroxypiperidinyl group’s orientation significantly impacts solubility and membrane permeability .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment during scale-up?

- HPLC-DAD : Quantify impurities at <0.1% levels using C18 columns and acetonitrile/water gradients.

- Thermogravimetric analysis (TGA) : Assess thermal stability for storage and formulation .

Q. How are in vivo pharmacokinetic properties evaluated for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。